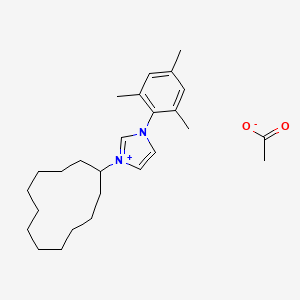

1-Cyclododecyl-3-mesityl-1H-imidazol-3-ium acetate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H40N2O2 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

1-cyclododecyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;acetate |

InChI |

InChI=1S/C24H37N2.C2H4O2/c1-20-17-21(2)24(22(3)18-20)26-16-15-25(19-26)23-13-11-9-7-5-4-6-8-10-12-14-23;1-2(3)4/h15-19,23H,4-14H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

QKCZVHYADUMWNQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCCCCCC3)C.CC(=O)[O-] |

Origin of Product |

United States |

Biological Activity

1-Cyclododecyl-3-mesityl-1H-imidazol-3-ium acetate is a novel compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. Imidazole derivatives are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | [Pending] |

| Molecular Formula | C19H30N2O2 |

| Molecular Weight | 318.46 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems. The imidazole ring allows for both electrophilic and nucleophilic interactions, which can lead to modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways. Studies have suggested that imidazole derivatives can exhibit amphoteric behavior, allowing them to act as either acids or bases, which enhances their reactivity and interaction with biological targets .

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound may be a potential candidate for further development as an antimicrobial agent.

Antifungal Activity

The antifungal properties of the compound were evaluated against several fungal strains, showing promising results:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 4 |

| Aspergillus niger | 16 |

The observed antifungal activity indicates that this compound could be beneficial in treating fungal infections.

Anticancer Properties

In recent studies, the anticancer potential of imidazole derivatives has been explored. Preliminary results suggest that this compound may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

These findings warrant further investigation into the mechanisms underlying its anticancer effects.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that structurally similar imidazole compounds exhibited significant antibacterial activity against resistant strains of bacteria .

- Antifungal Activity Assessment : Research conducted by Waghmare et al. reported on various imidazole derivatives showing potent antifungal effects, indicating a broader applicability for compounds like this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolium ionic liquids are widely studied for their tunable properties based on substituents and anions. Below is a comparative analysis of 1-cyclododecyl-3-mesityl-1H-imidazol-3-ium acetate with structurally related compounds:

Structural and Functional Group Comparison

Key Property Differences

Solubility and Polarity: The cyclododecyl and mesityl groups render the target compound highly hydrophobic, limiting its solubility in polar solvents like water. In contrast, BMIM OAc (with smaller alkyl groups) exhibits high miscibility in polar solvents .

Thermal Stability :

- The mesityl group’s aromaticity and steric bulk likely enhance the thermal stability of the target compound compared to BMIM OAc, which degrades at temperatures above 250°C.

Viscosity :

- Long-chain substituents (e.g., cyclododecyl) increase viscosity significantly. BMIM OAc, with shorter substituents, has a viscosity of ~300–400 cP at 25°C, whereas the target compound’s viscosity is expected to exceed 1000 cP.

Melting Points :

- BMIM OAc is a room-temperature ionic liquid (melting point < -20°C) , while 1-benzyl-3-methylimidazolium chloride is a solid with a melting point of 128–130°C . The target compound’s melting point is unreported but predicted to be higher than BMIM OAc due to its bulky substituents.

Preparation Methods

Synthesis of N-(2,4,6-trimethylphenyl)-N'-cyclododecyl oxalamide intermediate

- Reagents and Conditions:

- Ethyloxalyl chloride is added dropwise at 0 °C to a solution of 2,4,6-trimethylaniline and triethylamine in dry dichloromethane.

- The mixture is stirred overnight at room temperature.

- The organic phase is washed with acid, bicarbonate, and brine, dried over magnesium sulfate, filtered, and concentrated to yield the oxalamic acid ethyl ester intermediate.

- This intermediate is then reacted with cyclododecylamine in toluene at 140 °C for 20 minutes under sealed conditions to form the oxalamide.

| Step | Reagents/Conditions | Product Yield | Notes |

|---|---|---|---|

| 1 | Ethyloxalyl chloride, 2,4,6-trimethylaniline, triethylamine, DCM, 0 °C to RT overnight | 97% | White solid, mp 109 °C |

| 2 | Cyclododecylamine, toluene, 140 °C, 20 min | ~83% | White solid oxalamide |

Reduction to diamine and imidazolium salt formation

- The oxalamide is reduced using lithium aluminium hydride in dry THF at reflux for 24 hours to yield the corresponding diamine.

- The diamine is then reacted with ammonium tetrafluoroborate and triethyl orthoformate at 120 °C under argon to form the imidazolium salt intermediate.

Direct one-pot synthesis of imidazolium salts

An alternative, efficient method involves:

- Mixing 2,4,6-trimethylaniline, cyclododecylamine, and acetic acid, heating at 80 °C for 5–10 minutes (mixture A).

- Separately heating glyoxal, formaldehyde, and acetic acid at 80 °C for 5–10 minutes (mixture B).

- Adding mixture B to mixture A at 80 °C and stirring overnight.

- Extracting with dichloromethane and washing with water.

- Treating the organic phase with potassium tetrafluoroborate to precipitate the imidazolium salt.

- Final purification by precipitation or chromatography.

This method yields dissymmetric imidazolium salts with mesityl and cyclododecyl substituents.

Formation of this compound

- The imidazolium tetrafluoroborate salt can be converted to the acetate salt by ion exchange with sodium acetate or by direct treatment with acetic acid under controlled conditions.

- The acetate salt is isolated by precipitation or crystallization.

Summary Table of Preparation Steps

| Stage | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| Oxalamic acid ester formation | Ethyloxalyl chloride, 2,4,6-trimethylaniline, triethylamine, DCM, 0 °C to RT overnight | N-(2,4,6-trimethylphenyl)-oxalamic acid ethyl ester | 97%, white solid, mp 109 °C |

| Oxalamide synthesis | Cyclododecylamine, toluene, 140 °C, 20 min | N-(2,4,6-trimethylphenyl)-N'-cyclododecyl oxalamide | ~83%, white solid |

| Reduction to diamine | LiAlH4, THF, reflux 24 h | Diamine intermediate | Used without characterization |

| Imidazolium salt formation | Diamine, NH4BF4, triethyl orthoformate, 120 °C, 2 h | Imidazolium tetrafluoroborate salt | Purified by precipitation or chromatography |

| One-pot imidazolium salt synthesis | 2,4,6-trimethylaniline, cyclododecylamine, glyoxal, formaldehyde, acetic acid, 80 °C overnight | Dissymmetric imidazolium salt | Efficient, high purity |

| Ion exchange to acetate salt | Potassium acetate or acetic acid | This compound | Isolated by precipitation/crystallization |

Research Findings and Notes

- The one-pot synthesis method is advantageous for its operational simplicity and good yields, avoiding isolation of intermediates.

- The use of acetic acid as both solvent and acid catalyst facilitates imidazolium ring formation and acetate counterion introduction.

- Purification typically involves washing with water, drying over magnesium sulfate, and removal of volatiles under reduced pressure.

- Characterization by NMR (1H, 13C), HRMS, and melting point confirms the structure and purity of intermediates and final products.

- The bulky cyclododecyl and mesityl groups provide steric hindrance, influencing the stability and reactivity of the imidazolium salt, which is relevant for catalytic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-cyclododecyl-3-mesityl-1H-imidazol-3-ium acetate?

- Methodology : The compound can be synthesized via quaternization of 1H-imidazole derivatives. A common approach involves refluxing the imidazole precursor (e.g., 1-cyclododecyl-1H-imidazole) with mesityl bromide in acetic acid, followed by anion exchange with acetate .

- Key Considerations : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 60:40, Rf ~0.77) and purify via recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .

Q. How can the structural integrity of this compound be confirmed spectroscopically?

- Methodology :

- 1H NMR : Analyze aromatic proton environments (δ 6.8–7.9 ppm for mesityl protons) and cyclododecyl CH2 groups (δ 1.2–2.1 ppm). Compare with analogous imidazolium salts (e.g., 2-phenyl-1H-imidazol-3-ium derivatives) .

- X-ray Crystallography : Use SHELXT for space-group determination and SHELXL for refinement. Expect disorder in bulky cyclododecyl groups, requiring iterative refinement cycles .

Q. What solvent systems are optimal for studying its stability in solution?

- Methodology : Test stability in DMSO-d6 (common for NMR) and aqueous buffers (e.g., acetate buffer, pH 4–5). Monitor degradation via HPLC or 1H NMR over 24–72 hours. Acetate counterions may buffer acidic conditions, enhancing stability .

Advanced Research Questions

Q. How do steric effects from cyclododecyl and mesityl groups influence crystallographic data interpretation?

- Methodology :

- Disorder Modeling : Use SHELXL’s PART instruction to model disordered cyclododecyl conformers. Apply geometric restraints to maintain reasonable bond lengths/angles .

- Twinned Data : For poorly diffracting crystals, employ SHELXE for twin-law identification. High R-factors (>0.1) may indicate unresolved disorder or pseudosymmetry .

Q. What computational strategies predict its interactions in ionic liquid or catalytic systems?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze electrostatic potential surfaces to identify acetate anion interaction sites .

- MD Simulations : Simulate bulk behavior in polar solvents using force fields (e.g., OPLS-AA) parameterized for imidazolium salts .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Methodology :

- Phase Diagrams : Construct ternary phase diagrams (e.g., water/ethanol/ethyl acetate) to map solubility boundaries.

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., ~200–250°C) with solvent stability .

Q. What mechanistic insights explain its potential as a catalyst in acetylation reactions?

- Methodology :

- Kinetic Studies : Monitor acetate anion nucleophilicity via pseudo-first-order kinetics in model reactions (e.g., esterification).

- In Situ FTIR : Track acetyl group transfer using characteristic C=O stretches (~1700–1750 cm⁻¹) .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.